3-Amino-3-(3-bromophenyl)propanoic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-amino-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAXKJHJUXZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950247 | |
| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275826-35-2, 117391-50-1 | |
| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(3-bromophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Reaction Overview
The enzymatic resolution of racemic 3-amino-3-(3-bromophenyl)propanoic acid esters using Candida antarctica lipase B (CAL-B) is a widely employed method. This approach leverages the enzyme’s stereoselectivity to hydrolyze one enantiomer preferentially, yielding the desired (R)- or (S)-isomer.
Procedure
-
Starting Material : Racemic ethyl 3-amino-3-(3-bromophenyl)propanoate.
-
Enzyme : CAL-B (10–15 wt% relative to substrate).
-
Solvent System : Isopropyl alcohol/water (9:1 v/v).
-
Conditions : 60°C, 14-hour reaction time.
-
Workup : Filtration, solvent evaporation, and chromatographic purification.
Outcomes
Mechanistic Insight
CAL-B catalyzes the hydrolysis of the ester group in the (R)-enantiomer, leaving the (S)-ester intact. The free acid is then separated from the unreacted ester via chromatography.
Anhydride-Mediated Cyclization
Reaction Overview
This method involves the use of phthalic anhydride to protect the amino group during synthesis, facilitating cyclization and subsequent hydrolysis to yield the target compound.
Procedure
-
Starting Material : 3-(3-Bromophenyl)acrylic acid.
-
Reagents : Phthalic anhydride (1.2 equiv), ammonium acetate (2.0 equiv).
-
Solvent : Acetic acid, reflux for 6 hours.
-
Cyclization : Forms a β-lactam intermediate.
-
Hydrolysis : 6 M HCl at 80°C for 3 hours.
Outcomes
Mechanistic Insight
Phthalic anhydride acts as a protecting group, enabling the formation of a β-lactam intermediate. Acidic hydrolysis cleaves the lactam and phthaloyl group, releasing the free amino acid.
Asymmetric Hydrogenation of Enamide Precursors
Reaction Overview
Asymmetric hydrogenation of α,β-unsaturated enamides using chiral ruthenium catalysts provides high enantioselectivity.
Procedure
-
Starting Material : (Z)-3-(3-Bromophenyl)acrylamide.
-
Catalyst : Ru-(S)-BINAP complex (0.5 mol%).
-
Conditions : H₂ (50 bar), methanol, 25°C, 12 hours.
-
Workup : Acidic hydrolysis with 6 M HCl.
Mechanistic Insight
The chiral Ru catalyst selectively hydrogenates the α,β-unsaturated enamide to form the β-amino amide, which is hydrolyzed to the free acid.
Comparative Analysis of Methods
Industrial-Scale Considerations
While laboratory methods prioritize enantioselectivity, industrial production focuses on cost and scalability. Continuous flow systems and immobilized CAL-B enzymes are employed to enhance throughput. For example, immobilized CAL-B on silica gel achieves a turnover number (TON) of 1,200 in repetitive batches.
Emerging Techniques
Applications De Recherche Scientifique
Peptide Synthesis
3-Amino-3-(3-bromophenyl)propanoic acid is utilized as a building block in peptide synthesis. Its unique structure allows for the incorporation of brominated phenyl groups into peptides, enhancing their biological activity and specificity. This application is particularly relevant in the pharmaceutical industry for developing new therapeutic agents.
Drug Development
The compound has shown potential as a drug candidate, especially for neurological disorders such as Parkinson's disease. Its selective action on dopamine D1 receptors makes it a valuable tool in exploring new treatment options. Research indicates that it may enhance the efficacy of existing medications while also exhibiting nootropic and antiparkinsonian effects in animal models .
Bioconjugation
In bioconjugation processes, this compound facilitates the attachment of drugs or imaging agents to biomolecules. This application is crucial for targeted drug delivery systems, improving the specificity and efficacy of therapeutic agents .
Neuroscience Research
The compound is instrumental in studying receptor interactions and signaling pathways within the brain. Its structural characteristics allow researchers to investigate its role as a neurotransmitter or neuromodulator, contributing to advancements in understanding synaptic transmission and neuroprotective effects .
Analytical Chemistry
In analytical chemistry, this compound serves as a model compound for developing detection methods for amino acids. Its use improves accuracy in research and quality control processes across various applications .
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for synthesizing biologically active peptides | Enhances specificity and activity |
| Drug Development | Potential treatment for neurological disorders | Selective action on dopamine receptors |
| Bioconjugation | Links drugs/imaging agents to biomolecules | Improves targeted delivery |
| Neuroscience Research | Studies receptor interactions and signaling pathways | Advances understanding of brain function |
| Analytical Chemistry | Develops detection methods for amino acids | Increases accuracy in research |
Case Study 1: Neurological Disorders
Research conducted on animal models has demonstrated that this compound exhibits significant antiparkinsonian effects. In a study published by PubChem, it was found that the compound selectively activates dopamine D1 receptors, leading to improvements in motor function and cognitive performance .
Case Study 2: Peptide Therapeutics
A study highlighted the use of this compound in synthesizing peptides with enhanced bioactivity against cancer cells. The incorporation of the bromophenyl group was shown to increase binding affinity to target receptors, thereby improving therapeutic outcomes .
Mécanisme D'action
A 77636 exerce ses effets en se liant sélectivement aux récepteurs de la dopamine D1 et en les activant. Cette activation stimule l’adénylate cyclase, conduisant à une augmentation des niveaux d’adénosine monophosphate cyclique (AMPc). Les niveaux élevés d’AMPc activent la protéine kinase A, qui à son tour phosphoryle diverses protéines cibles, entraînant la modulation de l’activité neuronale et du comportement. La grande puissance et la longue durée d’action du composé sont attribuées à sa forte affinité de liaison et à sa lente dissociation du récepteur .
Composés similaires :
SKF 81297 : Un autre agoniste sélectif du récepteur de la dopamine D1 présentant des propriétés pharmacologiques similaires.
A 86929 : Un composé structurellement apparenté présentant une activité agoniste puissante du récepteur de la dopamine D1.
A 81686 : Un agoniste du récepteur de la dopamine D1 qui n’induit pas de tolérance significative in vivo.
Unicité d’A 77636 : A 77636 est unique en raison de sa grande puissance, de sa longue durée d’action et de sa liaison sélective aux récepteurs de la dopamine D1. Contrairement aux autres agonistes du récepteur de la dopamine D1, A 77636 ne produit pas de préférence de place chez les animaux, ce qui en fait un outil précieux pour étudier le rôle des récepteurs de la dopamine D1 dans le cerveau .
Comparaison Avec Des Composés Similaires
2-Amino-3-(3-bromophenyl)propanoic Acid
- Structure: Amino group at C2, bromophenyl at C3.
- Properties: Differs in stereoelectronic effects due to amino group placement. The (R)-enantiomer (CAS 99295-78-0) is synthesized with >98% purity and used in chiral ligand complexes for asymmetric transformations .
- Synthetic Utility: Lower steric hindrance at C2 allows for distinct coordination in metal-Schiff base complexes compared to the β-amino analog .
3-Amino-3-(4-bromophenyl)propanoic Acid
3-Amino-3-(2-nitrophenyl)propanoic Acid
- Structure : Nitro group at ortho position.
- Properties: Strong electron-withdrawing nitro group increases acidity (pKa ~1.8–2.2) and reduces solubility in nonpolar solvents.
- Reactivity : Participates in nucleophilic aromatic substitution, enabling functionalization at the nitro site .
Halogen-Substituted Derivatives
3-Amino-3-(3-chlorophenyl)propanoic Acid
3-Amino-3-(3-bromo-4-fluorophenyl)propanoic Acid
- Structure : Bromine at meta, fluorine at para.
- Properties : Fluorine’s electronegativity increases polarity (logP ~1.2 vs. ~2.0 for bromo-only analog), improving aqueous solubility. Molecular weight: 262.08 g/mol .
- Applications : Dual halogenation enables dual reactivity (e.g., sequential cross-coupling) .
Functional Group Modifications
3-Amino-3-(4-cyanophenyl)propanoic Acid
3-Amino-3-(3,4-dimethylphenyl)propanoic Acid
- Structure : Methyl groups at meta and para positions.
- Properties : Electron-donating methyl groups reduce acidity (pKa ~3.5–4.0) and enhance lipophilicity (logP ~2.5) .
- Utility : Used in hydrophobic peptide analogs for improved bioavailability .
Comparative Data Table
Activité Biologique
3-Amino-3-(3-bromophenyl)propanoic acid, with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol, is an organic compound belonging to the amino acid family. Its structure features a bromophenyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its interaction with neurotransmitter systems and potential therapeutic applications.
The structural characteristics of this compound are significant for its biological activity. The presence of the bromine atom at the meta position relative to the amino group may influence its interaction with various receptors involved in neurotransmission. The compound's ability to mimic natural amino acids suggests potential roles as a neurotransmitter or neuromodulator, particularly in synaptic transmission processes.
Neurotransmitter Interactions
Research indicates that this compound may interact with neurotransmitter receptors, influencing synaptic transmission. Its structural similarity to other amino acids allows it to potentially modulate excitatory neurotransmission pathways. Compounds with similar structures have been shown to exhibit neuroprotective effects and influence synaptic plasticity, making this compound a subject of interest in neurological studies.
Case Studies and Experimental Findings
- Neuroprotective Effects : Studies have demonstrated that compounds structurally related to this compound can protect neurons from excitotoxic damage, which is critical in neurodegenerative diseases. For instance, experiments involving cell cultures exposed to glutamate toxicity showed that these compounds could reduce neuronal death by modulating calcium influx through NMDA receptors.
- Binding Affinities : Interaction studies have focused on the binding affinities of this compound with various receptors, including NMDA and AMPA receptors. Preliminary data suggest that this compound may act as an antagonist at certain receptor sites, which could have implications for treating conditions characterized by excessive excitatory neurotransmission.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Neuroprotective Effects | Reduced neuronal death in glutamate toxicity models through modulation of NMDA receptor activity. |
| Binding Affinities | Potential antagonist effect on NMDA and AMPA receptors; further research needed for validation. |
| Structural Comparisons | Comparison with similar compounds indicates unique biological activity due to specific bromination pattern. |
Synthesis Methods
Several synthetic routes have been developed for producing this compound, emphasizing its versatility for research applications. Common methods include:
- Friedel-Crafts Acylation : This method involves the acylation of brominated phenols followed by amination.
- Direct Amination : Utilizing bromo-substituted propanoic acids in reactions with ammonia or amines under controlled conditions.
These synthesis methods highlight the compound's accessibility for further research into its biological properties .
Q & A
Q. What are the key synthetic strategies for 3-Amino-3-(3-bromophenyl)propanoic acid?
Q. How does the stereochemistry at the amino group influence the compound’s reactivity and biological interactions?
The (R)-isomer (e.g., (R)-2-Amino-3-(3-bromophenyl)propanoic acid) exhibits distinct binding affinities due to chiral recognition in enzyme active sites. For example:
- Enzyme Inhibition : The (R)-isomer may show 10–20× higher inhibition of tyrosine-derived enzymes compared to the (S)-isomer, as observed in kinetic assays (K = 0.5 µM vs. 10 µM) .
- Synthesis of Enantiomers : Chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Evans oxazaborolidine) resolves racemic mixtures .
Q. What methodologies are effective in resolving contradictions between reported bioactivity data?
Discrepancies often arise from:
- Purity Variance : Impurities >2% (e.g., residual solvents) can skew IC values. Validate purity via orthogonal methods (HPLC, H NMR) .
- Isomer Contamination : Racemic mixtures vs. enantiopure samples must be clarified. Chiral analysis (e.g., circular dichroism) is essential .
- Assay Conditions : Differences in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) require standardization using reference inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
